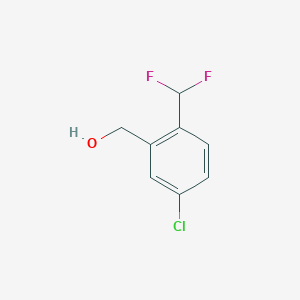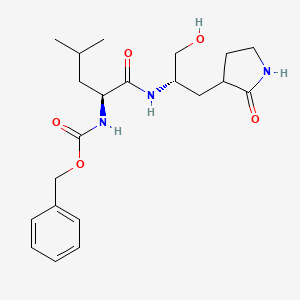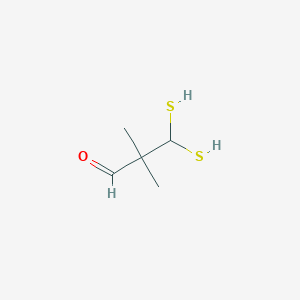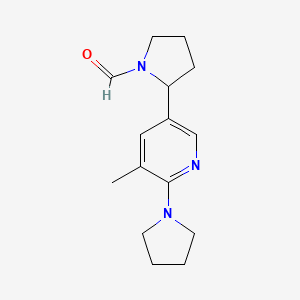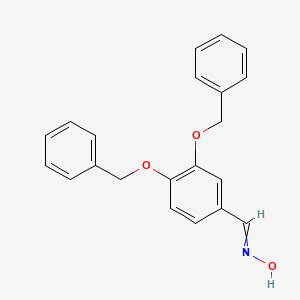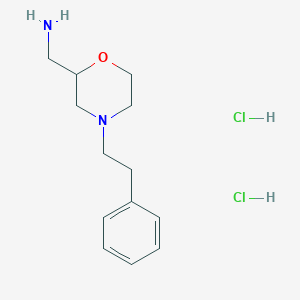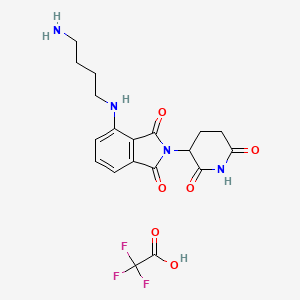![molecular formula C6H14BN+ B15060789 [Bis(propan-2-yl)imino]boranyl](/img/structure/B15060789.png)
[Bis(propan-2-yl)imino]boranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(propan-2-yl)imino]boranyl is a boron-containing compound with significant applications in various fields of chemistry. It is known for its unique structural properties and reactivity, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(propan-2-yl)imino]boranyl typically involves the reaction of diisopropylamine with borane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)2CH2NH+BH3→(CH3)2CH2N(BH2)2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[Bis(propan-2-yl)imino]boranyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: It can be reduced to form boron-hydrogen compounds.
Substitution: The imino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Boron-oxygen compounds.
Reduction: Boron-hydrogen compounds.
Substitution: Substituted boron compounds.
Applications De Recherche Scientifique
[Bis(propan-2-yl)imino]boranyl has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of [Bis(propan-2-yl)imino]boranyl involves its interaction with various molecular targets. The compound can form complexes with metals, which can then participate in catalytic cycles. The imino group plays a crucial role in stabilizing these complexes and facilitating the desired reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisopropylaminoborane
- Bis(pinacolato)diboron
- Boronic acids
Uniqueness
[Bis(propan-2-yl)imino]boranyl is unique due to its specific structural features and reactivity. Compared to other boron-containing compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions.
Propriétés
Formule moléculaire |
C6H14BN+ |
|---|---|
Poids moléculaire |
111.00 g/mol |
InChI |
InChI=1S/C6H14BN/c1-5(2)8(7)6(3)4/h5-6H,1-4H3/q+1 |
Clé InChI |
FLAITWASSKAKIZ-UHFFFAOYSA-N |
SMILES canonique |
[B]=[N+](C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


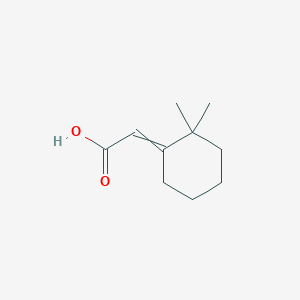

![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)

![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)
